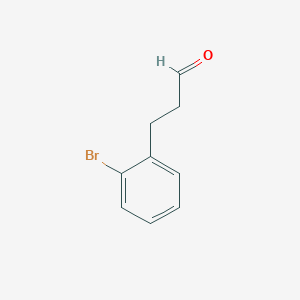

3-(2-Bromophenyl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6-7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYQKMVDCBFOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450099 | |

| Record name | 3-(2-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107408-16-2 | |

| Record name | 3-(2-bromophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Bromophenyl)propanal from 2-Bromobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the preparation of 3-(2-bromophenyl)propanal, a valuable building block in organic synthesis and drug development, starting from 2-bromobenzaldehyde. We will explore various methodologies, delving into the underlying reaction mechanisms, experimental considerations, and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the available synthetic routes to this important intermediate.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of both a reactive aldehyde functionality and a bromo-substituted aromatic ring allows for a diverse range of subsequent chemical transformations. The aldehyde can undergo nucleophilic additions, condensations, and reductive aminations, while the bromo-substituent is amenable to cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of further molecular complexity. This dual reactivity makes this compound a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and materials.

This guide will focus on the practical and efficient synthesis of this compound from the readily available starting material, 2-bromobenzaldehyde. We will discuss two primary synthetic pathways: a two-step approach involving an aldol condensation followed by a selective reduction, and a one-pot methodology that offers a more streamlined process.

Synthetic Strategy I: Aldol Condensation and Selective Reduction

A classical and reliable approach to extend the carbon chain of an aldehyde is through an aldol condensation. In this strategy, 2-bromobenzaldehyde is first reacted with acetaldehyde in a base-catalyzed aldol condensation to yield the α,β-unsaturated aldehyde, 3-(2-bromophenyl)acrolein. This intermediate is then subjected to a selective reduction of the carbon-carbon double bond to afford the desired saturated aldehyde.

Step 1: Aldol Condensation to 3-(2-Bromophenyl)acrolein

The Claisen-Schmidt condensation, a type of mixed aldol condensation, is employed here. 2-bromobenzaldehyde, which lacks α-hydrogens, can only act as the electrophilic acceptor, while acetaldehyde, possessing acidic α-hydrogens, serves as the nucleophilic enolate donor. This selectivity minimizes self-condensation of the acetaldehyde.

The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the α-carbon of acetaldehyde to form an enolate. The enolate then attacks the carbonyl carbon of 2-bromobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the more stable conjugated system of 3-(2-bromophenyl)acrolein.

Caption: Workflow for the Aldol Condensation Step.

Experimental Protocol: Synthesis of 3-(2-Bromophenyl)acrolein

-

Reaction Setup: To a solution of 2-bromobenzaldehyde (1 equivalent) in ethanol, add acetaldehyde (1.2 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (1.5 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Reactants | 2-Bromobenzaldehyde, Acetaldehyde |

| Catalyst | Sodium Hydroxide |

| Solvent | Ethanol |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 75-85% |

Step 2: Selective Reduction of the α,β-Unsaturated Aldehyde

The selective reduction of the carbon-carbon double bond in 3-(2-bromophenyl)acrolein without affecting the aldehyde group is a critical step. Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) would typically reduce both the aldehyde and the double bond. Therefore, a chemoselective method is required.

One effective method is catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) or palladium on barium sulfate. These catalysts are generally more selective for the reduction of alkynes and alkenes in the presence of other reducible functional groups.

An alternative approach is the use of a transfer hydrogenation protocol, for example, using Hantzsch ester in the presence of a chiral phosphoric acid catalyst, which can offer high selectivity for the reduction of the C=C bond.

For cases where selective reduction proves difficult, a protection-deprotection strategy can be implemented. The aldehyde can be protected as an acetal, for instance, by reacting it with ethylene glycol in the presence of an acid catalyst. The double bond of the protected compound can then be reduced using standard hydrogenation methods (e.g., H₂/Pd-C). Finally, the acetal protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde.

Caption: Strategies for the Selective Reduction Step.

Experimental Protocol: Selective Reduction via Protection-Deprotection

-

Protection: To a solution of 3-(2-bromophenyl)acrolein (1 equivalent) and ethylene glycol (1.5 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Reduction: After the protection is complete, the crude acetal is dissolved in ethanol and subjected to hydrogenation using 10% Pd/C under a hydrogen atmosphere.

-

Deprotection: Following the reduction, the catalyst is filtered off, and the solvent is removed. The resulting saturated acetal is dissolved in a mixture of acetone and water, and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) is added. The mixture is heated to reflux until deprotection is complete.

-

Purification: The final product is purified by column chromatography.

Synthetic Strategy II: One-Pot Synthesis via Horner-Wadsworth-Emmons Olefination and Subsequent Modifications

The Horner-Wadsworth-Emmons (HWE) reaction offers a highly efficient method for the formation of alkenes with excellent stereocontrol, typically favoring the (E)-isomer. This reaction can be adapted to synthesize an intermediate that can be readily converted to the target aldehyde. A plausible route involves the reaction of 2-bromobenzaldehyde with a phosphonate ester that introduces a two-carbon unit with a masked aldehyde functionality.

A suitable reagent for this purpose is triethyl 2-phosphonoacetate. The HWE reaction between 2-bromobenzaldehyde and the ylide generated from triethyl 2-phosphonoacetate would yield ethyl (E)-3-(2-bromophenyl)acrylate. This α,β-unsaturated ester can then be subjected to a tandem reduction of both the double bond and the ester to the corresponding saturated alcohol, followed by oxidation to the desired aldehyde.

A more direct, albeit challenging, approach would involve a one-pot condensation, reduction, and hydrolysis sequence, similar to the synthesis of the corresponding carboxylic acid.

Caption: Horner-Wadsworth-Emmons Based Synthetic Route.

Experimental Protocol: HWE and Subsequent Transformations

-

HWE Reaction: To a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl 2-phosphonoacetate (1.1 equivalents) dropwise. After stirring for 30 minutes, add a solution of 2-bromobenzaldehyde (1 equivalent) in THF. Allow the reaction to warm to room temperature and stir until completion.

-

Reduction to Allylic Alcohol: Cool the reaction mixture containing the crude ethyl (E)-3-(2-bromophenyl)acrylate to -78 °C and add diisobutylaluminium hydride (DIBAL-H) (2.2 equivalents) dropwise.

-

Hydrogenation: The crude allylic alcohol is then subjected to catalytic hydrogenation (H₂/Pd-C) in ethanol to yield 3-(2-bromophenyl)propan-1-ol.

-

Oxidation: The saturated alcohol is dissolved in dichloromethane, and pyridinium chlorochromate (PCC) (1.5 equivalents) is added. The mixture is stirred at room temperature until the oxidation is complete.

-

Purification: The final product is purified by column chromatography.

| Step | Key Reagents | Intermediate/Product |

| HWE | NaH, Triethyl 2-phosphonoacetate | Ethyl (E)-3-(2-bromophenyl)acrylate |

| Reduction | DIBAL-H | 3-(2-Bromophenyl)prop-2-en-1-ol |

| Hydrogenation | H₂, Pd/C | 3-(2-Bromophenyl)propan-1-ol |

| Oxidation | PCC | This compound |

Conclusion

The synthesis of this compound from 2-bromobenzaldehyde can be effectively achieved through multiple synthetic routes. The choice of a particular method will depend on factors such as the desired scale of the reaction, the availability of specific reagents and equipment, and the required purity of the final product. The two-step aldol condensation followed by selective reduction is a robust and well-established method. For greater efficiency and potentially higher overall yields, a multi-step sequence commencing with a Horner-Wadsworth-Emmons reaction presents a viable and elegant alternative. Both strategies offer reliable pathways to this important synthetic intermediate, providing a solid foundation for the subsequent development of more complex molecules.

References

Introduction: A Bifunctional Building Block for Modern Synthesis

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(2-Bromophenyl)propanal

This compound, with CAS Number 107408-16-2, is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates two key reactive handles: a terminal aliphatic aldehyde and an ortho-substituted aryl bromide. This unique combination allows for sequential and orthogonal chemical transformations, making it a valuable starting material for the synthesis of complex molecular architectures, including polycyclic systems and novel drug candidates. The aldehyde group serves as a prime site for nucleophilic additions and chain elongation, while the aryl bromide is perfectly poised for a variety of transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, reactivity, and practical applications for professionals in drug development and scientific research.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its core properties can be established from available data and predicted based on its structural analogues.[2]

General Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromobenzenepropanal, 3-(o-bromophenyl)propanal | [1][2] |

| CAS Number | 107408-16-2 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Physical State | Not specified (predicted to be a liquid or low-melting solid) | [2] |

| Boiling Point | Data not available | [1][2] |

| Melting Point | Data not available (related acid melts at 98-102 °C) | [2] |

Spectroscopic Characterization (Predicted)

Due to a lack of publicly available experimental spectra, the following is a theoretical analysis based on established principles of NMR and IR spectroscopy.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the four unique proton environments.

-

Aldehydic Proton (CHO) : A characteristic peak, likely a triplet due to coupling with the adjacent CH₂, is predicted to appear far downfield, around δ 9.7-9.9 ppm . The chemical shift of the aldehyde proton in propanal itself is ~9.80 ppm.[3]

-

Aromatic Protons (Ar-H) : The four protons on the substituted benzene ring will appear as a complex multiplet pattern in the aromatic region, typically between δ 7.0-7.6 ppm .

-

Benzylic Protons (Ar-CH₂) : The two protons on the carbon adjacent to the benzene ring are expected to resonate as a triplet around δ 2.9-3.2 ppm .

-

Methylene Protons (CH₂-CHO) : The two protons alpha to the carbonyl group will appear as a triplet around δ 2.7-2.9 ppm .

-

-

¹³C NMR Spectroscopy : The carbon spectrum would be characterized by:

-

A carbonyl carbon (C =O) peak around δ 200-205 ppm .

-

Aromatic carbon signals between δ 120-140 ppm , including the carbon bearing the bromine atom (C-Br).

-

Two aliphatic carbon signals (C H₂) between δ 25-45 ppm .

-

-

Infrared (IR) Spectroscopy : The IR spectrum should display two highly characteristic absorption bands:

-

A strong, sharp peak for the aldehyde carbonyl (C=O ) stretch, expected in the range of 1720-1740 cm⁻¹ .

-

A moderate peak for the aromatic carbon-bromine (C-Br ) stretch, typically found around 550-650 cm⁻¹ .

-

Synthesis of this compound

The most direct and reliable laboratory synthesis of this compound involves the controlled oxidation of its corresponding primary alcohol, 3-(2-bromophenyl)propan-1-ol. This precursor is commercially available or can be readily prepared.

Workflow for Synthesis via Oxidation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Oxidation of 3-(2-Bromophenyl)propan-1-ol

This protocol describes a standard laboratory procedure using Pyridinium Chlorochromate (PCC), a mild oxidant that reliably converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Materials:

-

3-(2-Bromophenyl)propan-1-ol (1.0 eq)

-

Pyridinium Chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Celite®

-

Reaction flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Setup: To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of PCC (1.5 eq) in anhydrous DCM.

-

Addition: Dissolve 3-(2-bromophenyl)propan-1-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

-

Causality Insight: Adding the alcohol solution slowly prevents a rapid exotherm and allows for controlled oxidation, minimizing side reactions. The use of anhydrous solvent is critical as water can interfere with the oxidant and the product.

-

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celite® to filter out the chromium salts. Wash the plug thoroughly with additional ether.

-

Trustworthiness: This filtration step is crucial for removing the insoluble chromium byproducts, which simplifies purification. A well-packed plug ensures complete removal without significant product loss.

-

-

Isolation: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude aldehyde.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound is the cornerstone of its utility. The aldehyde and aryl bromide moieties can be addressed selectively or in tandem to build molecular complexity.

Reactions of the Aldehyde Moiety

The aldehyde group is an electrophilic center, highly susceptible to nucleophilic attack. Its reactivity is comparable to other aliphatic aldehydes like propanal and is generally higher than sterically hindered ketones or electronically stabilized aromatic aldehydes like benzaldehyde.[4][5][6]

Caption: Key transformations of the aldehyde group in this compound.

-

Oxidation: Can be readily oxidized to 3-(2-bromophenyl)propionic acid using reagents like Jones reagent (CrO₃/H₂SO₄) or sodium chlorite (NaClO₂) in a Pinnick oxidation. This resulting acid is a valuable intermediate in its own right.[7]

-

Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the corresponding primary alcohol, 3-(2-bromophenyl)-1-propanol .

-

Nucleophilic Addition: Reacts with Grignard reagents (R-MgBr) or organolithiums (R-Li) to form secondary alcohols after an aqueous workup.[8] For example, reaction with phenylmagnesium bromide yields 1-phenyl-3-(2-bromophenyl)propan-1-ol.

-

Reductive Amination: This is a powerful transformation for introducing nitrogen. The aldehyde first condenses with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild hydride source like sodium cyanoborohydride (NaBH₃CN) to yield a new secondary or tertiary amine.

-

Wittig Reaction: The aldehyde undergoes olefination upon reaction with a phosphorus ylide (Ph₃P=CHR), converting the C=O double bond into a C=C double bond. This is a highly reliable method for forming alkenes with precise control over the double bond position.

Reactions of the Aryl Bromide Moiety

The C-Br bond on the aromatic ring is a gateway to a vast array of powerful C-C and C-X (X = N, O, S) bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

-

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is one of the most widely used methods for constructing biaryl systems.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new substituted alkene, elongating the carbon skeleton.

-

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to synthesize aryl alkynes.

-

Buchwald-Hartwig Amination: A palladium-catalyzed method to form a C-N bond by coupling the aryl bromide with a primary or secondary amine. This is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.

Sources

- 1. 3-(2-Bromophenyl)propionaldehyde - CAS:107408-16-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. echemi.com [echemi.com]

- 3. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. quora.com [quora.com]

- 5. (a) Account for the following :(i) Propanal is more reactive than pro - askIITians [askiitians.com]

- 6. The increasing order of the reactivity of the following compounds in nucleophilic addition reaction is: Propanal, Benzaldehyde, Propanone, Butanone [infinitylearn.com]

- 7. 3-(2-Bromophenyl)propionic acid | C9H9BrO2 | CID 316010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. homework.study.com [homework.study.com]

A Spectroscopic and Analytical Guide to 3-(2-Bromophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-(2-Bromophenyl)propanal, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed, predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Molecular Structure and Key Features

This compound is an aromatic aldehyde with the chemical formula C₉H₉BrO. Its structure consists of a propanal chain attached to a benzene ring at the third carbon, with a bromine atom substituted at the ortho position of the phenyl ring. The presence of the aldehyde functional group, the aromatic ring, and the bromine substituent gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the two methylene groups of the propanal chain.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~7.5-7.6 | Multiplet (m) | 1H | Aromatic proton (ortho to Br) |

| ~7.1-7.3 | Multiplet (m) | 3H | Aromatic protons |

| ~3.1 | Triplet (t) | 2H | Methylene protons (-CH₂-Ar) |

| ~2.9 | Triplet of triplets (tt) | 2H | Methylene protons (-CH₂-CHO) |

-

Aldehydic Proton: The proton of the aldehyde group is highly deshielded and is expected to appear as a triplet at approximately 9.8 ppm due to coupling with the adjacent methylene protons.[1]

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (around 7.1-7.6 ppm). Due to the ortho-substitution, they will exhibit complex splitting patterns (multiplets).

-

Methylene Protons: The two methylene groups will appear as triplets. The methylene group adjacent to the aromatic ring (-CH₂-Ar) is expected around 3.1 ppm, while the methylene group adjacent to the aldehyde group (-CH₂-CHO) will be slightly further downfield at approximately 2.9 ppm and will likely appear as a triplet of triplets due to coupling with both the other methylene group and the aldehydic proton.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~201 | Aldehydic carbon (C=O) |

| ~139 | Aromatic carbon (C-Br) |

| ~133 | Aromatic carbon |

| ~131 | Aromatic carbon |

| ~128 | Aromatic carbon |

| ~127 | Aromatic carbon |

| ~124 | Aromatic carbon |

| ~45 | Methylene carbon (-CH₂-CHO) |

| ~32 | Methylene carbon (-CH₂-Ar) |

-

Carbonyl Carbon: The aldehydic carbonyl carbon is characteristically found at a very downfield chemical shift, predicted to be around 201 ppm.[2][3]

-

Aromatic Carbons: The six aromatic carbons will have distinct signals in the range of 124-139 ppm. The carbon atom directly attached to the bromine (C-Br) will be significantly influenced by the halogen's electronic effects.

-

Aliphatic Carbons: The two methylene carbons in the propanal chain will appear in the upfield region, with the carbon adjacent to the aldehyde group being more deshielded (~45 ppm) than the one next to the aromatic ring (~32 ppm).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the substituted aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde |

| ~1725 | Strong | C=O stretch of the aldehyde |

| ~1590, ~1470, ~1440 | Medium to Strong | C=C stretching in the aromatic ring |

| ~750 | Strong | C-H out-of-plane bending for ortho-disubstituted benzene |

| ~650 | Medium | C-Br stretch |

-

Aldehyde Group: The presence of the aldehyde is confirmed by two characteristic C-H stretching vibrations around 2820 cm⁻¹ and 2720 cm⁻¹, and a strong carbonyl (C=O) stretching band around 1725 cm⁻¹.[4]

-

Aromatic Ring: The aromatic ring will show C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong band around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene ring.

-

Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear in the lower frequency region, around 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion |

| 212/214 | [M]⁺ (Molecular ion) |

| 183/185 | [M - CHO]⁺ |

| 170/172 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 133 | [M - Br]⁺ |

| 104 | [C₈H₈]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

-

Molecular Ion: The mass spectrum will show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 212 and 214, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: Key fragmentation pathways are expected to include the loss of the formyl radical (-CHO) to give ions at m/z 183/185, and a McLafferty rearrangement leading to the loss of ethene and formation of ions at m/z 170/172. The loss of the bromine atom would result in a fragment at m/z 133. The tropylium ion at m/z 91 is a common fragment for compounds containing a benzyl group.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence should be used. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-300.

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the structural elucidation of this compound using the spectroscopic data.

Caption: Workflow for Spectroscopic Data Interpretation.

Conclusion

This guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the characterization of this important chemical intermediate. Researchers and scientists can utilize this information to confirm the identity and purity of their synthesized or procured this compound, ensuring the integrity of their subsequent research and development activities.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0003366). Retrieved from [Link]

-

NIST. (n.d.). (E)-3-(2-Bromophenyl)propenoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid. Retrieved from [Link]

-

NIST. (n.d.). (E)-3-(2-Bromophenyl)propenoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Bromophenyl)pentanal. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(2-BROMOPHENYL)-PROPANAL-O-METHYLOXIME. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-(3-bromophenyl)propanal. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde image diagram. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenal, 3-phenyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data. Retrieved from [Link]

-

NIST. (n.d.). Propanal. Retrieved from [Link]

-

Chegg.com. (2024, February 14). Solved Below is the ?13C-NMR spectrum of propanal (an. Retrieved from [Link]

-

YouTube. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

-

NIST. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. Retrieved from [Link]

-

YouTube. (2019, June 25). Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction. Retrieved from [Link]

Sources

- 1. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Propanal [webbook.nist.gov]

A Technical Guide to 3-(2-Bromophenyl)propanal: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(2-Bromophenyl)propanal (CAS No: 107408-16-2), a versatile bifunctional molecule with significant potential as a building block in medicinal chemistry and organic synthesis. This document details the molecular structure, physicochemical properties, and plausible synthetic routes for its preparation. In the absence of extensive publicly available experimental data, this guide furnishes predicted spectroscopic profiles (NMR, IR, and MS) based on established chemical principles, providing a robust framework for its characterization. Furthermore, we explore its chemical reactivity and potential applications as a synthon for the development of novel therapeutic agents, leveraging the unique properties of the bromophenyl scaffold and the aldehyde functionality. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound in their synthetic endeavors.

Introduction and Molecular Overview

This compound is an aromatic aldehyde characterized by a propanal group attached to a benzene ring at the ortho position relative to a bromine atom. This unique arrangement of functional groups—an electrophilic aldehyde, a reactive carbon-bromine bond amenable to cross-coupling reactions, and a hydrophobic phenyl ring—makes it a valuable intermediate in the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 107408-16-2 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | (Predicted) Colorless to pale yellow liquid | General knowledge |

| SMILES | O=CCCc1c(Br)cccc1 | [2] |

| Purity (Typical) | 95% | [2] |

The molecular structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis of this compound

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, its preparation can be logically approached through established organic transformations from readily available precursors such as 3-(2-bromophenyl)propan-1-ol or 3-(2-bromophenyl)propanoic acid.

Proposed Synthesis Route 1: Oxidation of 3-(2-Bromophenyl)propan-1-ol

The most direct route to this compound is the controlled oxidation of the corresponding primary alcohol, 3-(2-bromophenyl)propan-1-ol. To prevent over-oxidation to the carboxylic acid, mild oxidizing agents are required. The Swern oxidation and pyridinium chlorochromate (PCC) oxidation are two highly effective methods for this transformation.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA). This method is known for its mild conditions and high yields.

-

Step 1: Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath).

-

Step 2: DMSO Addition: A solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

Step 3: Alcohol Addition: A solution of 3-(2-bromophenyl)propan-1-ol (1.0 eq.) in anhydrous DCM is added dropwise. The reaction is stirred for 30-60 minutes at -78 °C.

-

Step 4: Base Quenching: Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature.

-

Step 5: Work-up and Purification: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

Caption: Workflow for Swern Oxidation.

Pyridinium chlorochromate (PCC) is a solid reagent that provides a convenient method for the oxidation of primary alcohols to aldehydes in a non-aqueous medium.

-

Step 1: Reagent Suspension: Pyridinium chlorochromate (1.5 eq.) is suspended in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

-

Step 2: Alcohol Addition: A solution of 3-(2-bromophenyl)propan-1-ol (1.0 eq.) in anhydrous DCM is added to the PCC suspension in one portion.

-

Step 3: Reaction: The mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Step 4: Work-up and Purification: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by silica gel column chromatography.

Proposed Synthesis Route 2: Partial Reduction of a 3-(2-Bromophenyl)propanoic Acid Derivative

Another viable approach involves the partial reduction of a derivative of 3-(2-bromophenyl)propanoic acid, such as an ester or the acid chloride. Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation, as it can reduce esters to aldehydes at low temperatures.

-

Step 1: Esterification: 3-(2-Bromophenyl)propanoic acid is first converted to its methyl ester using standard procedures (e.g., methanol with a catalytic amount of sulfuric acid).

-

Step 2: Reduction: The methyl 3-(2-bromophenyl)propanoate (1.0 eq.) is dissolved in anhydrous toluene or DCM and cooled to -78 °C under an inert atmosphere.

-

Step 3: DIBAL-H Addition: A solution of DIBAL-H (1.1 eq., typically 1.0 M in hexanes or toluene) is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours.

-

Step 4: Quenching and Work-up: The reaction is quenched at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt or 1 M HCl. The mixture is allowed to warm to room temperature and stirred until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Step 5: Purification: The crude aldehyde is purified by silica gel column chromatography.

Caption: Workflow for DIBAL-H Reduction.

Spectroscopic Characterization (Predicted)

Due to the scarcity of published experimental data, this section provides a predicted spectroscopic profile for this compound based on established principles and data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the propyl chain, and the aldehydic proton.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | -CHO |

| ~7.5-7.6 | Doublet of doublets (dd) | 1H | Ar-H |

| ~7.2-7.3 | Triplet of doublets (td) | 1H | Ar-H |

| ~7.0-7.1 | Triplet of doublets (td) | 1H | Ar-H |

| ~7.1-7.2 | Doublet of doublets (dd) | 1H | Ar-H |

| ~3.0 | Triplet (t) | 2H | Ar-CH₂- |

| ~2.8 | Triplet of triplets (tt) | 2H | -CH₂-CHO |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by the aldehydic carbonyl carbon signal at the downfield end, four distinct aromatic carbon signals, and two aliphatic carbon signals.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~201 | C=O |

| ~140 | Ar-C (quaternary) |

| ~133 | Ar-C-Br (quaternary) |

| ~132 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~124 | Ar-CH |

| ~45 | Ar-CH₂- |

| ~28 | -CH₂-C=O |

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the aldehyde.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2930, 2850 | Medium | Aliphatic C-H stretch |

| ~2820, 2720 | Medium, weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1580, 1470 | Medium | Aromatic C=C stretch |

| ~750 | Strong | ortho-disubstituted benzene C-H bend |

Predicted Mass Spectrum (MS)

In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Interpretation |

| 212/214 | [M]⁺, Molecular ion |

| 183/185 | [M - CHO]⁺ |

| 133 | [M - Br]⁺ |

| 104 | [C₈H₈]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Chemical Reactivity and Synthetic Utility

This compound is a versatile synthon due to its two orthogonal reactive sites.

-

Aldehyde Functionality: The aldehyde group can undergo a wide range of reactions, including:

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, and other nucleophiles to form secondary alcohols.

-

Reductive Amination: To generate primary, secondary, or tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: Such as aldol and Knoevenagel condensations.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding primary alcohol.

-

-

Aryl Bromide Functionality: The carbon-bromine bond provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents on the aromatic ring. These include:

-

Suzuki Coupling: For the formation of carbon-carbon bonds with boronic acids.

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

-

This dual reactivity allows for a modular approach to the synthesis of complex molecules, where either the aldehyde or the aryl bromide can be manipulated selectively.

Applications in Drug Development

While specific applications of this compound in drug development are not widely reported, its structural motifs are of significant interest in medicinal chemistry.

-

Bromophenyl Scaffold: The bromophenyl group is a common feature in many biologically active compounds. The bromine atom can act as a lipophilic group, enhance binding affinity through halogen bonding, and serve as a synthetic handle for late-stage functionalization to explore structure-activity relationships (SAR).

-

Propanal Side Chain: The three-carbon chain with a terminal aldehyde provides a flexible linker and a reactive group for conjugation to other molecular fragments or for the construction of heterocyclic rings.

Given these features, this compound is a promising starting material for the synthesis of novel compounds targeting a wide range of therapeutic areas, including but not limited to oncology, neurology, and infectious diseases. Its derivatives could be explored as inhibitors of various enzymes or as ligands for receptors where the bromophenyl moiety can occupy a hydrophobic pocket.

Safety and Handling

Based on the Safety Data Sheet (SDS) for 3-(2-BROMO-PHENYL)-PROPIONALDEHYDE, the following safety precautions should be observed:

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and suitable gloves.

-

Handling: Use in a well-ventilated area or in a fume hood. Avoid dust formation and inhalation. Do not eat, drink, or smoke when using this product.

-

First Aid: In case of inhalation, move to fresh air. In case of skin contact, remove contaminated clothing and wash with soap and water. In case of eye contact, rinse with water for at least 15 minutes. If ingested, rinse mouth with water. Seek medical attention if symptoms persist.

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.

Conclusion

References

-

ALDLAB-Chemicals. This compound. Available at: [Link]

- Mancuso, A. J.; Swern, D. Synthesis1981, 165-185.

- Corey, E. J.; Suggs, J. W. Tetrahedron Lett.1975, 16, 2647-2650.

- Winterfeldt, E. Synthesis1975, 617-630.

-

Chemistry LibreTexts. Swern Oxidation. Available at: [Link]

-

Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]

-

Chemistry Steps. DIBAL Reducing Agent. Available at: [Link]

-

NPTEL. Mass and Infrared Spectroscopies. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

A Comprehensive Technical Guide to 3-(2-Bromophenyl)propanal for Advanced Research and Development

Abstract: This technical guide provides an in-depth analysis of 3-(2-Bromophenyl)propanal, a key chemical intermediate with significant potential in organic synthesis and pharmaceutical development. The document delineates its chemical identity, outlines a robust synthetic protocol, details methods for analytical characterization, and explores its applications as a versatile building block. Furthermore, it provides essential guidelines for safe handling and storage, tailored for researchers, scientists, and drug development professionals. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 3-(2-Bromophenyl)propionaldehyde, is an aromatic aldehyde functionalized with a bromine atom at the ortho position of the phenyl ring.[1] This specific substitution pattern makes it a valuable precursor for synthesizing complex molecular architectures, particularly in the field of medicinal chemistry where the bromine atom can serve as a handle for cross-coupling reactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | Internal Nomenclature |

| Synonyms | 3-(2-Bromophenyl)propionaldehyde, 2-Bromobenzenepropanal | [1][2] |

| CAS Number | 107408-16-2 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred from structure |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is most reliably achieved through the controlled oxidation of its corresponding primary alcohol, 3-(2-bromophenyl)-1-propanol. This method is preferred over others as it avoids over-oxidation to the carboxylic acid, a common side reaction, by using a mild oxidizing agent like Pyridinium chlorochromate (PCC).

Expertise-Driven Rationale: The choice of PCC is deliberate. Stronger oxidants like potassium permanganate or chromic acid would readily convert the primary alcohol to a carboxylic acid. PCC, however, is a selective reagent that efficiently halts the oxidation at the aldehyde stage, especially when used in an anhydrous solvent like dichloromethane (DCM), ensuring a higher yield of the desired product.

Experimental Protocol: Oxidation of 3-(2-bromophenyl)-1-propanol

-

Setup: A dry, round-bottom flask is charged with a magnetic stirrer and placed under a nitrogen atmosphere. Anhydrous dichloromethane (DCM) is added as the solvent.

-

Reagent Addition: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the DCM, followed by a small amount of silica gel to simplify the workup.

-

Substrate Introduction: 3-(2-bromophenyl)-1-propanol (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirring suspension of PCC at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol. The reaction is typically complete within 2-3 hours.

-

Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified using flash column chromatography (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

Workflow for Synthesis and Purification```dot

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-(2-Bromophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Bromophenyl)propanal is a substituted aromatic aldehyde with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and fine chemicals. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is critical for its purification, handling, and scale-up in a laboratory or industrial setting. This guide provides a comprehensive overview of the available data, addresses the current gaps in experimental values for its primary physical constants, and presents a robust framework for their empirical determination. By contextualizing the target molecule with its more characterized chemical relatives—3-(2-bromophenyl)propionic acid and 3-(2-bromophenyl)-1-propanol—we can establish a predictive baseline for its behavior. Furthermore, this document outlines detailed, best-practice methodologies for the experimental determination of melting and boiling points, ensuring scientific rigor and data integrity.

Introduction to this compound: Structure and Synthetic Relevance

This compound, with the chemical formula C₉H₉BrO, belongs to the family of phenylpropanals, which are significant in fragrance and as versatile building blocks in chemical synthesis.[1] The presence of a bromine atom on the phenyl ring and a terminal aldehyde group makes it a valuable precursor for a variety of chemical transformations, including but not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions. Its structural analogues are integral to various synthetic pathways, underscoring the importance of this compound class.[1][2]

A critical challenge in working with this compound is the current lack of extensively reported experimental data for its fundamental physical properties. Safety Data Sheets and chemical supplier databases often report "no data available" for its melting and boiling points.[3][4] This guide aims to address this gap by providing a comparative analysis with related compounds and detailing the experimental procedures to determine these crucial parameters.

Physicochemical Properties: A Comparative Analysis

In the absence of direct experimental data for this compound, we can infer its likely physical state and volatility by examining its immediate chemical neighbors: the corresponding carboxylic acid and alcohol.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound |  | C₉H₉BrO | 213.07 | Not available | Not available |

| 3-(2-Bromophenyl)propionic acid |  | C₉H₉BrO₂ | 229.07 | 98-102 | 186 / 15 mmHg[5] |

| 3-(2-Bromophenyl)-1-propanol |  | C₉H₁₁BrO | 215.09 | Not available | 295.0 ± 15.0 at 760 mmHg[6] |

Expert Insights:

-

Melting Point: 3-(2-Bromophenyl)propionic acid is a solid at room temperature, with a melting point range of 98-102 °C. This is due to the strong intermolecular hydrogen bonding and dimerization of the carboxylic acid groups. The corresponding alcohol, 3-(2-bromophenyl)-1-propanol, also exhibits hydrogen bonding, which would suggest a higher melting point than a comparable non-polar compound. Aldehydes like this compound engage in weaker dipole-dipole interactions. Therefore, it is highly probable that this compound is a liquid at room temperature.

-

Boiling Point: The boiling point of 3-(2-bromophenyl)propionic acid is reported as 186 °C at a reduced pressure of 15 mmHg.[5] The boiling point of 3-(2-bromophenyl)-1-propanol is approximately 295 °C at atmospheric pressure.[6] Given that the aldehyde is more volatile than the corresponding alcohol and carboxylic acid due to the absence of strong hydrogen bonding, we can predict its boiling point to be lower than that of 3-(2-bromophenyl)-1-propanol under the same pressure.

Experimental Determination of Physical Properties

To address the data gap for this compound, the following established methodologies are recommended.

Workflow for Physicochemical Characterization

The logical flow for determining the melting and boiling points of a novel or uncharacterized compound is outlined below.

Caption: Workflow for the empirical determination of melting and boiling points.

Detailed Protocol for Melting Point Determination

This protocol is predicated on the possibility that this compound could be a low-melting solid.

-

Sample Preparation: Ensure the sample is anhydrous. If necessary, dry over a suitable agent (e.g., MgSO₄) and filter.

-

Capillary Loading: Finely powder a small amount of the solid sample. Pack the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated digital melting point apparatus or a Thiele tube filled with mineral oil.

-

Heating and Observation:

-

Heat the sample rapidly to about 15-20 °C below the anticipated melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The melting point is reported as a range. A narrow range (≤ 2 °C) is indicative of high purity.

-

Detailed Protocol for Boiling Point Determination

Given the anticipated liquid state of this compound, the following methods are applicable.

A. Microscale Method (for small quantities):

-

Apparatus: Place a small amount of the liquid (0.5-1 mL) into a small test tube. Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.

-

Heating: Attach the test tube to a thermometer and heat it in a Thiele tube or an oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

B. Distillation Method (for larger quantities and purification):

-

Apparatus Setup: Assemble a simple or vacuum distillation apparatus. For high-boiling liquids, vacuum distillation is preferred to prevent decomposition.

-

Heating: Heat the distillation flask using a heating mantle.

-

Equilibrium and Measurement: The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer with vapor condensing on the thermometer bulb.

-

Pressure Recording: For vacuum distillation, the pressure must be accurately measured and recorded alongside the boiling point.

Conclusion

References

- PubChem. (n.d.). 3-(2-Bromophenyl)-3-hydroxy-2,2-dimethylpropanal. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.

-

Chemsrc. (2025). 3-(2-Bromophenyl)-1-propanol. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.[6]

-

Echemi. (n.d.). 3-(2-BROMO-PHENYL)-PROPIONALDEHYDE Safety Data Sheets. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.[3]

-

Sigma-Aldrich. (n.d.). 3-(2-Bromophenyl)propionic acid 97%. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.

- ChemSynthesis. (2025). (2E)-3-(2-bromophenyl)-2-propenoic acid. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.

- ChemSynthesis. (2025). 2-(3-bromophenyl)propanal. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.

-

Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.[2]

- PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.

-

Shaanxi Feilinuo Technology Co., Ltd. (n.d.). 3-(2-bromophenyl)propionic acid. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.[5]

- Sigma-Aldrich. (n.d.). 3-(2-BROMOPHENYL)PROPIONALDEHYDE. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.

-

Sunway Pharm Ltd. (n.d.). 3-(2-Bromophenyl)propionaldehyde. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.[4]

- Sigma-Aldrich. (n.d.). This compound. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.

- ChemicalBook. (n.d.). 2643308-61-4 | CAS DataBase. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.

-

Perfumer & Flavorist. (n.d.). The Phenylpropanals—Floral Aromatic Aldehydes fragrance. Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.[1]

- PubChemLite. (n.d.). 2-(3-bromophenyl)propanal (C9H9BrO). Retrieved January 12, 2026, from a URL that will be provided by the grounding tool.

Sources

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. 3-(2-Bromophenyl)propionaldehyde - CAS:107408-16-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. 3-(2-bromophenyl)propionic acid - CAS:15115-58-9 - 陕西菲尔米诺科技有限公司 [frmnlab.com]

- 6. 3-(2-Bromophenyl)-1-propanol | CAS#:52221-92-8 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Solubility of 3-(2-Bromophenyl)propanal in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-bromophenyl)propanal. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic solvent systems. This document outlines the theoretical basis for its solubility, detailed experimental protocols for its determination, and essential safety considerations.

Introduction: The Significance of Solubility in a Research Context

This compound is an aromatic aldehyde whose utility in organic synthesis and medicinal chemistry is intrinsically linked to its solubility. The ability to form a homogeneous solution with a given solvent is a critical first step in reaction setup, purification, and formulation. A comprehensive understanding of its solubility profile allows for the rational selection of solvents, which can significantly impact reaction kinetics, yield, and purity of the final product. In the realm of drug development, solubility is a paramount determinant of a compound's bioavailability and therapeutic efficacy.

This guide moves beyond a simple tabulation of data to provide a foundational understanding of the principles governing the solubility of this compound and equips the reader with the methodology to ascertain this critical parameter with scientific rigor.

Physicochemical Characterization and Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like".[1][2] To predict the solubility of this compound, we must first analyze its key structural features:

-

The Aldehyde Functional Group (-CHO): The carbonyl group in the aldehyde imparts polarity to the molecule due to the difference in electronegativity between the carbon and oxygen atoms. This allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents.

-

The Phenyl Ring: This large, nonpolar aromatic ring contributes to the molecule's lipophilicity, favoring interactions with nonpolar solvents through van der Waals forces.

-

The Bromine Substituent: The bromine atom adds to the molecular weight and introduces a polarizable halogen, which can influence intermolecular interactions.

-

The Propyl Chain: The three-carbon aliphatic chain is nonpolar in nature.

Considering these features, this compound can be classified as a moderately polar compound. Its solubility is therefore expected to be a balance between its polar aldehyde group and its largely nonpolar bromophenylpropyl backbone.

Predicted Solubility:

-

High Solubility: Expected in moderately polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding. Examples include acetone, ethyl acetate, and dichloromethane.

-

Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While the aldehyde can act as a hydrogen bond acceptor, the large nonpolar portion of the molecule may limit miscibility. It is also expected to have moderate solubility in nonpolar aromatic solvents like toluene, where pi-stacking interactions can occur with the phenyl ring.

-

Low Solubility: Expected in highly nonpolar aliphatic solvents such as hexane and cyclohexane, as the polar aldehyde group will hinder dissolution.

-

Insoluble: Expected in water, as the large nonpolar surface area of the molecule will dominate over the polarity of the aldehyde group.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocol outlines a reliable method for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

-

This compound

-

A selection of common organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water)

-

Small test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 10-20 mg of this compound to a series of labeled test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 30-60 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Record the results as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility values, the isothermal shake-flask method is a gold standard.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in a scintillation vial. The presence of undissolved solid is crucial.

-

Seal the vials and place them in a shaking incubator at a constant temperature for at least 24 hours to ensure equilibrium is reached.

-

After incubation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | Nonpolar | Low | To be determined |

| Toluene | Nonpolar Aromatic | Moderate | To be determined |

| Diethyl Ether | Slightly Polar | Moderate | To be determined |

| Dichloromethane | Moderately Polar Aprotic | High | To be determined |

| Ethyl Acetate | Moderately Polar Aprotic | High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Ethanol | Polar Protic | Moderate | To be determined |

| Methanol | Polar Protic | Moderate | To be determined |

| Water | Polar Protic | Insoluble | To be determined |

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with the utmost attention to safety.

This compound:

-

Handling: Handle in a well-ventilated place, preferably a fume hood.[3] Wear suitable protective clothing, including gloves and safety goggles.[3] Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

Organic Solvents:

-

Many of the organic solvents listed are flammable and may be toxic. Always consult the Safety Data Sheet (SDS) for each solvent before use.

-

Use appropriate personal protective equipment (PPE), including solvent-resistant gloves and safety glasses.[4][5]

-

Work in a well-ventilated area to avoid the inhalation of vapors.[3]

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Echemi. (n.d.). 3-(2-BROMO-PHENYL)-PROPIONALDEHYDE Safety Data Sheets.

- Department of Chemistry, University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Department of Chemistry, University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- Sigma-Aldrich. (n.d.). 3-(2-Bromophenyl)propionic acid.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.

- PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid.

- ChemicalBook. (2025, July 14). 3-(2-Bromophenyl)propionic acid.

- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET.

- Fisher Scientific. (2009, May 19). SAFETY DATA SHEET.

Sources

3-(2-Bromophenyl)propanal: A Versatile Bifunctional Building Block for Advanced Organic Synthesis

An In-depth Technical Guide

Abstract

3-(2-Bromophenyl)propanal is a uniquely structured bifunctional molecule, possessing both a reactive aldehyde and a synthetically versatile aryl bromide. This combination makes it a powerful intermediate for the construction of complex molecular scaffolds relevant to pharmaceutical and materials science research. This technical guide explores the potential applications of this building block, moving beyond simple functional group transformations to showcase its utility in sophisticated cyclization and cross-coupling strategies. We will delve into the mechanistic underpinnings of these reactions, provide illustrative protocols, and demonstrate how the strategic interplay between the two functional groups can be harnessed to create novel heterocyclic and carbocyclic systems.

Introduction: The Strategic Value of Bifunctionality

In the landscape of organic synthesis, the efficiency of a synthetic route is often dictated by the strategic value of its building blocks. Molecules that incorporate multiple, orthogonally reactive functional groups are of paramount importance, as they allow for the rapid assembly of molecular complexity. This compound (CAS 107408-16-2) emerges as a prime example of such a building block.

Its structure features:

-

An aldehyde moiety , which is a gateway to a vast array of classical and modern organic reactions, including nucleophilic additions, reductive aminations, and condensation reactions.

-

An ortho-substituted aryl bromide , a functional handle pre-positioned for powerful transition metal-catalyzed cross-coupling and cyclization reactions.

The three-carbon tether separating these two groups is not merely a spacer; it provides the precise conformational flexibility and proximity required for elegant intramolecular transformations, enabling the construction of fused ring systems that are otherwise challenging to access. This guide will illuminate the synthetic potential unlocked by this unique structural arrangement.

Physicochemical Properties

| Property | Value |

| CAS Number | 107408-16-2[1][2][3] |

| Molecular Formula | C₉H₉BrO[2] |

| Molecular Weight | 213.07 g/mol [2] |

| Appearance | Typically a liquid or low-melting solid |

Synthesis of this compound

The accessibility of a building block is critical to its widespread adoption. While direct, large-scale synthesis of this compound is not extensively documented in peer-reviewed literature, its preparation can be logically derived from its corresponding carboxylic acid or alcohol analogues, which are more readily available.

A plausible and efficient route involves the controlled oxidation of 3-(2-bromophenyl)propan-1-ol. This precursor alcohol can be synthesized from commercially available materials, making the target aldehyde accessible in a two-step sequence.

Caption: Proposed synthetic workflow for this compound.

Illustrative Protocol: Oxidation of 3-(2-bromophenyl)propan-1-ol

This protocol describes a standard Swern oxidation, a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.

Materials:

-

3-(2-bromophenyl)propan-1-ol (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Dimethyl sulfoxide (DMSO) (3.0 eq)

-

Triethylamine (TEA) (5.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous DCM and cooled to -78 °C (acetone/dry ice bath).

-

Oxalyl chloride (1.5 eq) is added dropwise, maintaining the internal temperature below -65 °C.

-

A solution of DMSO (3.0 eq) in anhydrous DCM is added slowly, ensuring the temperature does not exceed -65 °C. The mixture is stirred for 15 minutes.

-

A solution of 3-(2-bromophenyl)propan-1-ol (1.0 eq) in anhydrous DCM is added dropwise over 20 minutes, keeping the temperature below -65 °C. The resulting mixture is stirred for an additional 45 minutes at -78 °C.

-

Triethylamine (5.0 eq) is added slowly. After addition, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 1 hour.

-

The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Applications in Synthesis: Harnessing Dual Reactivity

The true synthetic power of this compound lies in its ability to participate in reactions that leverage either functional group independently or, more powerfully, in tandem.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide handle is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds via palladium catalysis.[4] These reactions are fundamental in modern drug discovery and materials science.[5]

Common Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Ligand Example |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos[6][7] |

| Heck | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Pd(OAc)₂/P(o-tol)₃[7][8] |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | PdCl₂(PPh₃)₂/CuI[9] |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | Pd₂(dba)₃/BINAP |

digraph "Suzuki_Coupling_Cycle" { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Node Definitions Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-Br(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)-R(L₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReductElim [label="Ar-R", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded]; // Edge Definitions with Labels Pd0 -> OxAdd [label="Oxidative Addition\n(Ar-Br)", color="#EA4335"]; OxAdd -> Transmetal [label="Transmetalation\n(R-B(OR)₂ + Base)", color="#EA4335"]; Transmetal -> Pd0 [label="Reductive Elimination", color="#EA4335"]; Transmetal -> ReductElim [style=dashed, arrowhead=none]; // Layout & Styling label = "Catalytic Cycle for Suzuki-Miyaura Coupling"; labelloc = "t"; fontsize = 14; fontcolor = "#202124";

}

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.